Sealdin
Description
Introduction to Sealdin: Nomenclature and Historical Context
Systematic IUPAC Nomenclature and Structural Identification
This compound is systematically identified according to International Union of Pure and Applied Chemistry nomenclature standards as (4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, reflecting its complex stereochemical configuration and functional group arrangement. The compound possesses the molecular formula C17H17Cl2N with a molecular weight of 306.2 grams per mole, establishing its classification within the dichlorophenyl-substituted tetrahydronaphthalene family of organic compounds. The systematic nomenclature reveals critical structural features including the presence of two chlorine substituents positioned at the 3,4-positions of the phenyl ring, a methylamino functional group, and the distinctive tetrahydronaphthalene backbone that contributes to the compound's biological activity profile.
The stereochemical designation (4S) indicates the specific spatial arrangement of atoms around the chiral center at position 4, which is fundamental to the compound's pharmacological properties and binding affinity characteristics. The International Chemical Identifier Key for this compound is documented as VGKDLMBJGBXTGI-WHUIICBVSA-N, providing a unique digital fingerprint for database identification and cross-referencing purposes. The canonical Simplified Molecular Input Line Entry System representation is expressed as CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl, which encodes the complete molecular connectivity pattern including all bonds and atomic arrangements.
Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C17H17Cl2N |
| Molecular Weight | 306.2 g/mol |
| IUPAC Name | (4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| InChI Key | VGKDLMBJGBXTGI-WHUIICBVSA-N |
| Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
The compound exhibits extensive synonymy within scientific and pharmaceutical literature, with documented alternative names including Altruline, Aremis, Besitran, Gladem, Lustral, and Zoloft among numerous other designations. This nomenclatural diversity reflects the compound's widespread recognition across different regulatory jurisdictions and commercial markets, with each name typically corresponding to specific formulations or regional branding strategies. The Chemical Abstracts Service registry numbers 79617-96-2 and 79617-95-1 provide additional unique identifiers for the compound in various stereochemical forms.
Discovery Timeline and Patent Landscape Analysis
The discovery and development of this compound originated from scientific investigations conducted at Pfizer during the early 1970s, representing a paradigmatic example of serendipitous pharmaceutical research that evolved from initial exploratory studies into a systematic drug development program. The foundational work began when Pfizer chemist Reinhard Sarges synthesized a novel series of psychoactive compounds based on structural modifications of neuroleptics thiothixene and pinoxepin, leading to the creation of tametraline, a norepinephrine reuptake inhibitor that exhibited undesirable stimulant effects in animal studies. The subsequent development trajectory involved pharmacologist Kenneth Koe, who in 1977 became interested in the tametraline series and collaborated with chemist Willard Welch to synthesize previously unexplored derivatives of this compound family.
The pivotal breakthrough occurred when Welch generated several potent norepinephrine and triple reuptake inhibitors, discovering unexpectedly that one representative of the generally inactive cis-analogs demonstrated selective serotonin reuptake inhibition properties. Welch then prepared stereoisomers of this compound, which underwent comprehensive in vivo testing by animal behavioral scientist Albert Weissman, ultimately identifying the most potent and selective (+)-isomer that was subsequently developed and named sertraline. The research team emphasized that their investigation was not initially goal-driven toward producing a selective serotonin reuptake inhibitor antidepressant, characterizing the discovery process as serendipitous and outside mainstream pharmaceutical development approaches at Pfizer.
The regulatory approval timeline for this compound demonstrates the extensive evaluation processes required for pharmaceutical compounds, with approval by the United States Food and Drug Administration occurring in 1991 following recommendations from the Psychopharmacological Drugs Advisory Committee. The approval decision was characterized as particularly challenging due to modest to minimal treatment effects observed in outpatient depression studies, with additional concerns raised regarding poor clinical trial design and high participant dropout rates approaching 40 percent. The compound had previously received approval in the United Kingdom in 1990, establishing its initial entry into international pharmaceutical markets.
Development and Patent Timeline
| Year | Milestone | Description |
|---|---|---|
| Early 1970s | Initial Discovery | Reinhard Sarges synthesizes tametraline series at Pfizer |
| 1977 | Structural Optimization | Kenneth Koe and Willard Welch develop sertraline derivatives |
| 1990 | International Approval | Approval granted in United Kingdom |
| 1991 | United States Approval | Food and Drug Administration approval following committee review |
| 2002 | Pediatric Indication | Approved for obsessive-compulsive disorder treatment in children aged 6 and older |
The patent landscape surrounding this compound reveals complex intellectual property considerations spanning multiple decades and encompassing various formulations and polymorphic forms. Patent protection included United States Patent 4,536,518 covering antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine, with subsequent patents addressing specific aspects such as sertraline oral concentrate formulations and polymorphic crystalline forms. The patent expiration timeline shows that primary protection for Zoloft formulations containing this compound expired between 2012 and 2020, with pediatric extensions providing additional market exclusivity periods.
Regulatory Status and WHO Essential Medicine Classification
This compound has achieved recognition as an essential medicine through inclusion on the World Health Organization Model List of Essential Medicines, reflecting its demonstrated clinical efficacy, safety profile, and cost-effectiveness in addressing critical health system needs. The World Health Organization Essential Medicines List designation indicates that this compound meets the most important therapeutic requirements within healthcare systems and represents one of the most effective and safe options for treating priority medical conditions. This classification carries significant implications for healthcare policy development, procurement decisions, and treatment guideline formulation across member countries of the World Health Organization.
The most recent updates to the World Health Organization Essential Medicines List demonstrate continued recognition of this compound's therapeutic importance, with the compound listed among selective serotonin reuptake inhibitors considered essential for treating depressive, anxiety, and obsessive-compulsive disorders. The 23rd edition of the Essential Medicines List, updated in July 2023, contains 1200 recommendations for 591 drugs and 103 therapeutic equivalents, with this compound maintaining its position among core psychotropic medicines. The classification system distinguishes between core items deemed most cost-effective for key health problems and complementary items requiring additional healthcare infrastructure, with this compound included in the core category for widespread implementation capability.
More than 155 countries have developed national essential medicines lists based on the World Health Organization model, establishing this compound's global regulatory recognition and therapeutic acceptance. The Essential Medicines List serves as a reference framework for countries seeking to implement evidence-based pharmaceutical selection policies rather than solely cost-focused procurement strategies. Recent updates to the mental health section of the World Health Organization Essential Medicines List have incorporated evidence-based approaches for five priority mental disorders, including depressive, anxiety, and obsessive-compulsive conditions where this compound demonstrates established therapeutic utility.
WHO Essential Medicines Classification Status
| Classification Category | Status | Therapeutic Indication |
|---|---|---|
| Core Essential Medicine | Included | Depressive disorders |
| Core Essential Medicine | Included | Anxiety disorders |
| Core Essential Medicine | Included | Obsessive-compulsive disorders |
| WHO EML Edition | 23rd Edition (2023) | 1200 total recommendations |
| Global Implementation | 155+ countries | National essential medicines lists |
The regulatory framework surrounding this compound extends beyond World Health Organization recognition to encompass comprehensive approval processes across major pharmaceutical regulatory authorities worldwide. The compound maintains active regulatory status in numerous jurisdictions, with specific approvals for multiple therapeutic indications including major depressive disorder, obsessive-compulsive disorder, post-traumatic stress disorder, premenstrual dysphoric disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder. Recent regulatory developments include supplemental new drug application submissions for combination therapies incorporating this compound with other therapeutic agents, demonstrating continued innovation in treatment approaches and expanded therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17Cl2N |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17?/m0/s1 |
InChI Key |
VGKDLMBJGBXTGI-WHUIICBVSA-N |
SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Isomeric SMILES |
CNC1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Synonyms |
Altruline Apo Sertraline Apo-Sertraline Aremis Besitran Gen Sertraline Gen-Sertraline Gladem Hydrochloride, Sertraline Lustral Novo Sertraline Novo-Sertraline ratio Sertraline ratio-Sertraline Rhoxal sertraline Rhoxal-sertraline Sealdin Sertraline Sertraline Hydrochloride Sertraline Hydrochloride (1S-cis)-Isomer Zoloft |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reagents for Seladin-1 Detection
| Reagent | Specification | Source |
|---|---|---|
| Anti-DHCR24 Antibody | Rabbit polyclonal, #ab40490 | Abcam |
| Lysis Buffer | 20 mM Tris, 1% SDS, protease inhibitors | Custom |
| Imaging Software | ImageJ, Adobe Photoshop 7.0 | NIH, Adobe |
RNA Isolation and Real-Time Quantitative PCR
Seladin-1 mRNA expression is measured using TaqMan probes:
- RNA Extraction : Total RNA is isolated from mouse forebrains using ISOGEN (Nippon Gene).
- Reverse Transcription : TaqMan Reverse Transcription Reagent Kit converts 1 µg RNA to cDNA.
- Probes : Mouse Seladin-1 (Mm00519071m1) and cyclophilin A (Mm02342430g1) for normalization.
Chromatin Immunoprecipitation (ChIP) Assays
ChIP assays identify transcription factors binding to the Seladin-1 promoter:
- Crosslinking : Cells are treated with 1% formaldehyde for 15 min at 37°C.
- Chromatin Shearing : Nuclei are sonicated to shear DNA into 200–500 bp fragments.
- Immunoprecipitation : Antibody-bound chromatin is captured using protein A/G beads.
- qPCR Analysis : Precipitated DNA is quantified to determine binding enrichment.
Challenges and Optimization Strategies
Q & A
Q. How can researchers avoid overinterpretation of this compound’s therapeutic potential in grant proposals?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
